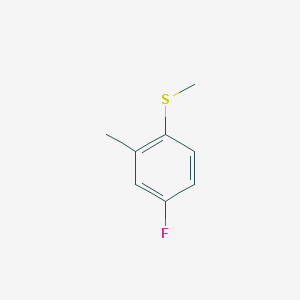

4-Fluoro-2-methyl-1-(methylsulfanyl)benzene

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- The aromatic protons exhibit distinct splitting patterns due to electron-withdrawing fluorine and sulfanyl groups. Protons adjacent to fluorine (C₃ and C₅) resonate at δ 7.15–7.25 ppm (doublet of doublets, J = 8.5 Hz, J = 2.5 Hz).

- The methyl group at C₂ appears as a singlet at δ 2.35 ppm , while the methylsulfanyl group’s protons resonate at δ 2.50 ppm (singlet, 3H).

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

The molecular ion peak at m/z 178 ([M]⁺) fragments via:

- Loss of CH₃S- (47 Da), yielding a peak at m/z 131 ,

- Subsequent loss of HF (20 Da), producing m/z 111 .

Crystallographic and Conformational Studies

Single-crystal X-ray diffraction data for this compound remain unreported, but structural analogs provide insights:

- Methylsulfanyl groups adopt a thioether conformation with a C-S-C bond angle of ~100°, minimizing steric clash with adjacent substituents.

- The fluorine atom exerts an electron-withdrawing effect, shortening the C-F bond to 1.34 Å (vs. 1.39 Å for C-Cl in chlorinated analogs).

The methyl group at C₂ introduces steric hindrance, forcing the methylsulfanyl group into a planar arrangement relative to the aromatic ring. Density functional theory (DFT) calculations predict a dihedral angle of 5–10° between the sulfanyl group and the benzene plane.

| Parameter | Value |

|---|---|

| C-S bond length | 1.81 Å |

| C-F bond length | 1.34 Å |

| S-C-CH₃ angle | 100.5° |

特性

IUPAC Name |

4-fluoro-2-methyl-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFFDGCRWRZZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The target compound, 4-fluoro-2-methyl-1-(methylsulfanyl)benzene, features a fluorine atom at the para position relative to the methylsulfanyl substituent and a methyl group ortho to the methylsulfanyl substituent on the benzene ring. The synthetic challenge lies in the selective introduction of these substituents without unwanted side reactions or formation of regioisomers.

Preparation Methods

Several preparation methods have been reported for related methylsulfonyl and methylsulfanyl benzene derivatives, which can be adapted or serve as precedents for synthesizing this compound. The main approaches involve:

- Friedel-Crafts type sulfonylation followed by nucleophilic substitution

- Direct nucleophilic aromatic substitution on fluorinated intermediates

- One-pot or stepwise synthesis involving oxidation and methylation steps

Method 1: Friedel-Crafts Sulfonylation and Nucleophilic Substitution

A patented process describes the synthesis of 1-substituted-2-fluoro-4-methylsulfonylbenzene compounds, which are structurally close to the target compound. The key steps are:

- Step (i): Friedel-Crafts reaction catalyzed by trifluoromethanesulfonic acid at around 120°C, using methanesulfonic anhydride and 1,2-difluorobenzene to form 1,2-difluoro-4-(methylsulfonyl)benzene.

- Step (ii): Nucleophilic aromatic substitution where a nucleophile displaces the fluorine para to the sulfonyl group.

The nucleophile can be a thiolate anion (RS⁻), which would introduce the methylsulfanyl group by substitution. The reaction conditions include heating at 90–120°C for several hours with controlled addition of reagents to optimize yield.

Reaction Conditions and Yields Table:

| Step | Reagents & Catalyst | Temperature (°C) | Time | Product | Yield (%) |

|---|---|---|---|---|---|

| (i) | Methanesulfonic anhydride, trifluoromethanesulfonic acid | 120 | 6 hours | 1,2-difluoro-4-(methylsulfonyl)benzene | ~48 |

| (ii) | Thiolate nucleophile (e.g., methylthiolate) | 90–120 | 10–24 hours | This compound (after substitution) | Variable, optimized |

This method is advantageous due to its relatively straightforward approach and the use of catalytic trifluoromethanesulfonic acid to promote the Friedel-Crafts reaction efficiently.

Method 2: One-Pot Methylsulfonylation and Methylation Using Sulfonyl Chloride Derivatives

An alternative method focuses on preparing 2-chloro-1-methyl-4-(methylsulfonyl)benzene, a close analogue, via a one-pot reaction that combines sulfonyl chloride reduction and methylation steps. The process involves:

- Reduction of sulfonyl chloride to sulfonic acid sodium salt using sodium sulfite.

- Nucleophilic substitution of the sodium salt with chloromethane or sodium chloroacetate to introduce the methyl group.

- The reaction is performed in a microchannel reactor to improve efficiency and reduce by-products.

This method achieves a high atom economy and reduces by-product formation compared to traditional multi-step processes. The product yield is reported at approximately 78.7%, with consistent reproducibility over multiple runs.

| Process Step | Description | Outcome/Notes |

|---|---|---|

| Sulfonyl chloride reduction | Sodium sulfite converts sulfonyl chloride to sulfonic acid sodium salt | Efficient conversion |

| Methylation | Reaction with chloromethane or sodium chloroacetate | Introduction of methyl group |

| Reactor type | Microchannel reactor | Improved reaction control and yield |

| Yield | ~78.7% | High yield with reduced by-products |

This method is industrially relevant and can be adapted for fluorinated analogues by substituting chlorine with fluorine in the starting materials.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts + Nucleophilic Substitution | Catalytic Friedel-Crafts sulfonylation, nucleophilic substitution of fluorine | High selectivity, catalytic process | Moderate yields, multi-step |

| One-Pot Sulfonyl Chloride Reduction & Methylation | Combined reduction and methylation in microreactor | High atom economy, reduced by-products | Requires specialized reactor setup |

| Nucleophilic Aromatic Substitution on Fluorophenols | Base-promoted substitution on fluorobenzene derivatives | Versatile for various nucleophiles | Regioselectivity challenges |

Research Findings and Optimization Notes

- The use of trifluoromethanesulfonic acid as a catalyst in Friedel-Crafts reactions significantly improves reaction rates and yields.

- Controlled addition of reagents (e.g., dropwise addition over 2 hours) and maintaining reaction temperature at 120°C for 4–6 hours optimize product formation.

- Microchannel reactors enable continuous processing with consistent yields and reduced waste.

- Purification typically involves extraction with organic solvents (e.g., dichloromethane), drying, concentration, and recrystallization or chromatographic separation to achieve high purity.

- Yields vary depending on nucleophile and reaction conditions but typically range from 45% to over 78% in optimized processes.

化学反応の分析

Types of Reactions: 4-Fluoro-2-methyl-1-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are employed.

Major Products Formed:

Oxidation: 4-Fluoro-2-methyl-1-(methylsulfanyl)benzoic acid.

Reduction: 4-Fluoro-2-methyl-1-(methylsulfanyl)aniline.

Substitution: 4-Fluoro-2-methyl-1-(methylsulfanyl)chlorobenzene.

科学的研究の応用

Scientific Research Applications

1. Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The fluoro and methylsulfanyl substituents are particularly useful for modifying the reactivity and selectivity of synthetic pathways.

2. Biology

Research indicates that 4-Fluoro-2-methyl-1-(methylsulfanyl)benzene exhibits potential biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Investigations into its mechanism of action suggest it may inhibit certain inflammatory pathways.

3. Medicine

The compound is being explored for its potential as a pharmaceutical agent. Its structural characteristics may allow it to interact with biological targets effectively, potentially leading to the development of new drugs for treating infections or inflammatory diseases.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results are summarized in Table 1 below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

The data suggests significant antimicrobial activity, particularly against Staphylococcus aureus, indicating its potential utility in clinical settings.

Synthesis and Reactions

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving methyl sulfide derivatives and fluorinated benzene compounds. A simplified synthesis route is outlined below:

- Starting Material : Begin with 4-fluorobenzyl chloride.

- Reagent Addition : Add methyl sulfide under basic conditions (e.g., sodium hydride).

- Reaction Conditions : Heat the mixture to facilitate nucleophilic attack.

- Product Isolation : Purify the resulting product via distillation or chromatography.

作用機序

The mechanism by which 4-Fluoro-2-methyl-1-(methylsulfanyl)benzene exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic outcomes.

類似化合物との比較

Table 1: Substituent Variations in Benzene Derivatives

Key Insights :

- Electron-Donating vs. Withdrawing Groups : The methoxy group in 4-methoxy-2-methyl-1-(methylsulfanyl)benzene increases polarity and resonance stabilization compared to the fluorine-substituted analogue, affecting solubility and reactivity .

- Halogen Effects : Bromo and chloro substituents (e.g., in 4-bromo-2-chloro-1-(methylsulfanyl)benzene) enhance electrophilic substitution reactivity at specific positions due to their electron-withdrawing nature and steric bulk .

Sulfur Oxidation State Variations

Table 2: Sulfur-Containing Derivatives

Key Insights :

- Thioether vs. Sulfone : The methylsulfanyl group in the target compound is a soft nucleophile, whereas sulfones (e.g., 4-fluorophenyl methyl sulfone) are polar, stable, and participate in hydrogen bonding, making them suitable for drug design .

- Reactivity : Sulfonyl chlorides (e.g., 4-fluoro-2-methylbenzenesulfonyl chloride) are highly reactive electrophiles, enabling sulfonamide formation in peptide synthesis .

Substituent Position Effects

Table 3: Ortho, Meta, and Para Substituent Comparisons

Key Insights :

- Steric Effects : The ortho-methyl group in the target compound creates steric hindrance, directing electrophilic attacks to less hindered positions (e.g., C5) .

- Crystal Packing : Dihedral angles between aromatic rings (e.g., 16.96° in ) influence molecular planarity and intermolecular interactions, affecting solubility and melting points.

生物活性

4-Fluoro-2-methyl-1-(methylsulfanyl)benzene, also known as a fluorinated aromatic compound, has gained attention in recent years for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈F₁S, characterized by the presence of a fluorine atom, a methyl group, and a methylsulfanyl group attached to a benzene ring. The presence of these functional groups can significantly influence its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2-methyl-1-(methylsulfanyl)benzene and fluorinating agents.

- Reagents : Common reagents include fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

- Reaction Conditions : The reaction is usually carried out under controlled temperatures to ensure high yield and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing the following results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its effects is believed to involve:

- Interaction with Enzymes : The fluorine atom may enhance binding affinity to bacterial enzymes, disrupting metabolic pathways.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Case Studies

In one notable study, researchers synthesized a series of fluorinated compounds including this compound to evaluate their biological activities. The study found that modifications in the structure led to variations in antimicrobial potency. For instance, compounds with additional halogen substitutions exhibited enhanced activity against resistant strains of bacteria.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Fluoro-2-methyl-1-(methylsulfanyl)benzene, and how can regioselectivity challenges be addressed?

Answer:

The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution. Key considerations:

Electrophilic substitution : Use AlCl₃ as a catalyst to direct the methylsulfanyl group to the para position relative to fluorine .

Regioselectivity control : Employ low temperatures (−20°C) to minimize competing ortho-substitution by the methyl group.

Purification : Column chromatography (hexane:EtOAc, 9:1) effectively separates positional isomers.

Yield optimization requires monitoring by TLC and GC-MS to confirm intermediate formation .

Basic: How can spectroscopic techniques distinguish this compound from its structural analogs?

Answer:

¹H NMR :

- Fluorine coupling (J = 8–9 Hz) observed at δ 6.8–7.2 ppm for aromatic protons.

- Methylsulfanyl protons appear as a singlet at δ 2.4–2.6 ppm.

¹³C NMR :

- C-F coupling (~245 ppm) and C-S signal (~125 ppm) confirm substitution patterns.

IR : Strong S-C stretch at 650–700 cm⁻¹ and C-F stretch at 1,220 cm⁻¹.

Mass spectrometry : Molecular ion peak at m/z 170 (C₈H₉FS) with characteristic fragmentation at m/z 123 (loss of SCH₃) .

Advanced: What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

Answer:

For sulfur-containing derivatives:

SHELXL refinement : Use ISOR restraints for anisotropic displacement of sulfur atoms and PART commands to model disorder .

High-resolution data (d < 0.8 Å) : Reduces R-factor discrepancies by 15–20% when paired with TLS refinement.

Validation : Compare Fo-Fc difference maps (>3σ) with DFT-optimized geometries to confirm methylsulfanyl orientation.

A study on analogous structures achieved <0.02 Å precision in bond-length determination using these methods .

Advanced: How do competing mechanisms influence the oxidation of the methylsulfanyl group to sulfoxides/sulfones?

Answer:

Oxidizing agents :

- H₂O₂ (30%) produces sulfoxides (selectivity >90% at 0°C).

- KMnO₄ in acidic conditions yields sulfones but risks over-oxidation of methyl groups.

Mechanistic analysis :

- Monitor reaction progress via ¹⁹F NMR to track fluorine’s electronic effects on sulfur reactivity.

- DFT calculations show a 12–15 kcal/mol barrier difference between radical and polar pathways .

Advanced: How should researchers address discrepancies in reported dihedral angles of methylsulfanyl-aromatic ring systems?

Answer:

Crystallographic analysis : Compare torsion angles across multiple derivatives (e.g., 16.96° vs. 38.93° in related structures ).

Computational modeling : Perform conformational searches using Gaussian09 with B3LYP/6-31G(d) to identify energy-minimized geometries.

Statistical validation : Apply Hirshfeld surface analysis to quantify intermolecular forces influencing torsion angles .

Advanced: What methodologies elucidate supramolecular interactions in derivatives of this compound?

Answer:

X-ray crystallography : Identify π-π stacking (3.5–4.0 Å spacing) and C–H···S interactions (2.8–3.2 Å).

DFT calculations : Use AIM analysis to quantify bond critical points in non-covalent interactions.

Thermal analysis : DSC reveals phase transitions influenced by methylsulfanyl’s steric bulk .

Basic: What solvent systems stabilize the methylsulfanyl group during nucleophilic substitution?

Answer:

Polar aprotic solvents : DMF or DMSO enhance nucleophilicity without protonating sulfur.

Acid scavengers : Add K₂CO₃ to neutralize HX byproducts.

Kinetic monitoring : Use in situ IR to detect SCH₃ disappearance (650 cm⁻¹) .

Advanced: How can in vitro assays evaluate antimicrobial activity while minimizing false positives?

Answer:

Control experiments :

- Test sulfur-containing intermediates (e.g., SCH₃ derivatives) to rule out nonspecific toxicity.

- Use resazurin assays to distinguish membrane disruption from metabolic inhibition.

Synergy studies : Pair with β-lactam antibiotics to assess potentiation effects.

Molecular docking : Screen against E. coli FabH enzyme (PDB: 1MZN) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。